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Compound of Interest

Compound Name: Butyl octanoate

Cat. No.: B146159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Butyl octanoate is a fatty acid ester known for its characteristic fruity aroma, reminiscent of

pineapple and apricot. Beyond its use as a flavoring and fragrance agent, it serves as a

valuable model compound in the study of transesterification reactions and has potential

applications as a biofuel. This document provides detailed application notes and experimental

protocols for the synthesis of butyl octanoate via chemical and enzymatic transesterification,

as well as through microbial biosynthesis.

Applications
Flavor and Fragrance Industry: Butyl octanoate is utilized as a flavoring agent in food

products and as a fragrance component in perfumes and cosmetics.

Biofuel Research: As a fatty acid butyl ester (FABE), it is investigated as a potential biodiesel

component, offering advantages in cold flow properties compared to methyl esters.

Biocatalysis Research: The synthesis of butyl octanoate is a common model reaction for

evaluating the activity and specificity of lipases and other enzymes in non-aqueous media.[1]
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Pharmaceutical Formulations: Esters like butyl octanoate can be used as solvents or

excipients in drug delivery systems.

Chemical Synthesis: Acid-Catalyzed Esterification
Acid-catalyzed esterification, or Fischer esterification, is a common method for producing butyl
octanoate from octanoic acid and butanol. The reaction is typically catalyzed by a strong acid,

such as sulfuric acid or p-toluenesulfonic acid.

Experimental Protocol: Sulfuric Acid-Catalyzed
Synthesis of Butyl Octanoate
This protocol is adapted from the synthesis of similar esters and provides a reliable method for

laboratory-scale production.[2][3]

Materials:

Octanoic acid

n-Butanol

Concentrated sulfuric acid (H₂SO₄)

Toluene (or other suitable solvent for azeotropic removal of water)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Dean-Stark apparatus

Reflux condenser

Magnetic stirrer and stir bar
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Heating mantle

Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add

octanoic acid (e.g., 0.2 mol), n-butanol (e.g., 0.3 mol, 1.5 equivalents), and toluene (e.g., 100

mL).

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1-2 mol% relative to

the limiting reagent, octanoic acid) to the reaction mixture while stirring.

Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on

top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-

water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the

reaction towards the product.

Reaction Monitoring: Continue the reflux for 2-8 hours, or until the theoretical amount of

water has been collected in the trap. The reaction progress can be monitored by thin-layer

chromatography (TLC) or gas chromatography (GC).

Work-up:

Allow the reaction mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and wash sequentially with:

Water (2 x 50 mL)

Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.

Caution: CO₂ evolution will cause pressure buildup. Vent the separatory funnel

frequently.
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Brine (1 x 50 mL) to facilitate layer separation.

Drying and Solvent Removal:

Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate or

sodium sulfate.

Filter the drying agent.

Remove the toluene using a rotary evaporator.

Purification: Purify the crude butyl octanoate by fractional distillation under reduced

pressure.

Data Presentation: Acid-Catalyzed Synthesis
Parameter Condition Yield (%) Reference

Catalyst Sulfuric Acid (2 mol%) >90 (expected) Adapted from[2]

Reactant Ratio

(Butanol:Acid)
1.5:1 High Adapted from[2]

Temperature Reflux (Toluene) - Adapted from

Reaction Time 2-8 hours - Adapted from

Enzymatic Synthesis: Lipase-Catalyzed
Esterification
Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often

with higher purity products and simpler work-up procedures. Immobilized lipases, such as

Novozym® 435 (lipase B from Candida antarctica), are widely used for this purpose.

Experimental Protocol: Novozym® 435-Catalyzed
Synthesis of Butyl Octanoate
This protocol is based on established procedures for lipase-catalyzed ester synthesis.
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Materials:

Octanoic acid

n-Butanol

Immobilized Lipase (e.g., Novozym® 435)

Organic solvent (e.g., n-hexane, optional for solvent-based reaction)

Molecular sieves (optional, to control water activity)

Shaking incubator or stirred reactor

Filtration apparatus

Procedure:

Reaction Setup:

Solvent-Free System: In a sealed vial, combine octanoic acid (e.g., 1 mmol) and n-butanol

(e.g., 1 to 4 mmol).

Solvent-Based System: Dissolve octanoic acid and n-butanol in a suitable organic solvent

like n-hexane.

Enzyme Addition: Add the immobilized lipase (e.g., 1-10% by weight of substrates) to the

reaction mixture. If controlling for low water activity, pre-dried enzyme or the addition of

molecular sieves can be employed.

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-60°C) with

constant agitation (e.g., 200 rpm in a shaking incubator) for 24-72 hours.

Reaction Monitoring: Monitor the conversion of octanoic acid by taking small aliquots of the

reaction mixture at different time intervals and analyzing them by GC or titration of the

remaining acid.

Product Recovery:
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Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can

be washed with solvent and reused.

If a solvent was used, remove it by rotary evaporation.

The remaining mixture, containing butyl octanoate and unreacted starting materials, can

be purified by vacuum distillation if high purity is required.

Data Presentation: Enzymatic Synthesis
Parameter Condition

Conversion/Yield
(%)

Reference

Enzyme Novozym® 435

High yields (>95%)

have been reported

for similar esters.

Temperature 30-60 °C

Optimal temperature

is typically between

40-60°C for Novozym

435.

Substrate Molar Ratio

(Butanol:Acid)
1:1 to 4:1

An excess of alcohol

can increase the

conversion rate.

-

Enzyme Loading 1-10% (w/w)

Higher loading

generally increases

the reaction rate.

-

Water Activity Low

Low water content is

crucial for high

esterification yields.

Biotechnological Production in Escherichia coli
Metabolically engineered Escherichia coli can be used for the sustainable production of butyl
octanoate from renewable feedstocks. This is achieved by introducing an alcohol

acyltransferase (AAT) enzyme that catalyzes the condensation of butanol and octanoyl-CoA.
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Application Notes
The production of butyl octanoate in E. coli involves the heterologous expression of an AAT

enzyme and metabolic engineering to increase the intracellular pools of the precursors, butanol

and octanoyl-CoA. Challenges include the low product specificity of some AATs and the

availability of the octanoyl-CoA substrate. Strains can be engineered to overproduce these

precursors, and the fermentation conditions can be optimized to maximize the final titer of butyl
octanoate.

Experimental Protocol: Microbial Production of Butyl
Octanoate
This protocol is a summary of the methodology described for producing butyl octanoate in

engineered E. coli.

Materials:

Engineered E. coli strain expressing an alcohol acyltransferase (AAT)

Appropriate growth medium (e.g., Terrific Broth with glucose)

Inducer (e.g., IPTG)

Butanol and/or octanoic acid (depending on the engineered pathway)

Shaking incubator

Centrifuge

Sonciator

Hexane for extraction

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:
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Cultivation: Grow the engineered E. coli strain in a suitable growth medium at 37°C with

shaking.

Induction: When the culture reaches a specific optical density (e.g., OD₆₀₀ of 0.8-1.0), induce

the expression of the AAT enzyme with an appropriate inducer (e.g., 0.4 mM IPTG).

Substrate Addition and Fermentation: Transfer the culture to a lower temperature (e.g., 20°C)

and supplement with butanol (e.g., 10 mM) and octanoic acid (e.g., 5 mM). Continue the

fermentation for 18-48 hours.

Extraction:

Separate the cell pellet and the supernatant by centrifugation.

Extract the supernatant directly with hexane.

Resuspend the cell pellet, lyse the cells (e.g., by sonication), and then extract with

hexane.

Quantification: Analyze the hexane extracts by GC-MS to identify and quantify the produced

butyl octanoate.

Data Presentation: Biotechnological Production
Strain

Substrates
Added

Fermentation
Time (h)

Titer (mg/L) Reference

Engineered E.

coli

10 mM butanol, 5

mM octanoic

acid

18 ~0.75

Engineered E.

coli

- (endogenous

production)
48 3.3
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Caption: Workflow for the acid-catalyzed synthesis of butyl octanoate.
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Caption: Workflow for lipase-catalyzed synthesis of butyl octanoate.
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Caption: Simplified metabolic pathway for butyl octanoate production in E. coli.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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